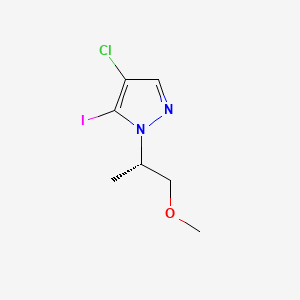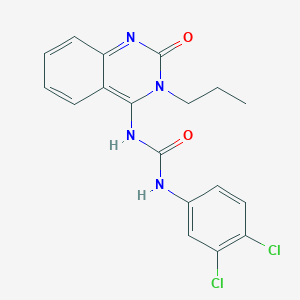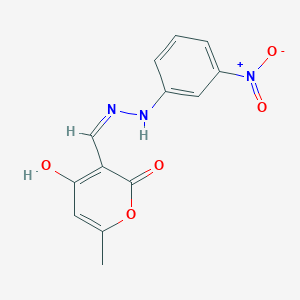![molecular formula C24H20ClNO4 B14110604 (2S)-2-[amino-(4-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B14110604.png)
(2S)-2-[amino-(4-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also contains a 4-chlorophenyl group, which adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid typically involves the protection of the amino group of 3-amino-3-(4-chlorophenyl)propionic acid with the Fmoc group. This can be achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid undergoes various chemical reactions, including:
Substitution Reactions: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The amino group can be coupled with carboxylic acids or other amino acids to form peptide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions
Fmoc-Cl: Used for the protection of the amino group.
Piperidine: Used for the deprotection of the Fmoc group.
Dichloromethane and Dimethylformamide: Common solvents used in the reactions.
Major Products Formed
Peptides: When coupled with other amino acids, it forms peptides.
Substituted Derivatives: Various substituted derivatives can be formed through nucleophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is used as a building block in the synthesis of peptides and other complex molecules
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The presence of the 4-chlorophenyl group can enhance the binding affinity of peptides to their targets.
Medicine
In medicine, peptides synthesized using Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid are investigated for their potential therapeutic applications. These peptides can act as inhibitors or activators of specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and biotechnological products. Its role in peptide synthesis makes it valuable for the development of new drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of peptides containing Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid depends on their specific sequence and target. Generally, these peptides interact with their targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The 4-chlorophenyl group can enhance these interactions by providing additional hydrophobic contacts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Phenylalanine: Similar in structure but lacks the 4-chlorophenyl group.
Fmoc-Tyrosine: Contains a hydroxyl group instead of a chlorine atom on the aromatic ring.
Fmoc-Tryptophan: Contains an indole group instead of a phenyl group.
Uniqueness
Fmoc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid is unique due to the presence of the 4-chlorophenyl group, which can significantly alter the chemical and biological properties of the peptides it is incorporated into. This makes it a valuable tool in the design of peptides with specific properties and functions.
Eigenschaften
Molekularformel |
C24H20ClNO4 |
|---|---|
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
(2S)-2-[amino-(4-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C24H20ClNO4/c25-15-11-9-14(10-12-15)22(26)21(23(27)28)24(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-22H,13,26H2,(H,27,28)/t21-,22?/m0/s1 |
InChI-Schlüssel |
CHFLPWQNMVAIAU-HMTLIYDFSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](C(C4=CC=C(C=C4)Cl)N)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(C4=CC=C(C=C4)Cl)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14110527.png)




![1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110546.png)



![N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110589.png)



![7-Chloro-1-(3-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110614.png)
